molecular formula C9H16 B14363119 1,2,4-Trimethylcyclohex-1-ene CAS No. 90769-69-0

1,2,4-Trimethylcyclohex-1-ene

Cat. No.: B14363119
CAS No.: 90769-69-0
M. Wt: 124.22 g/mol
InChI Key: BNFMZPKOXZHOMZ-UHFFFAOYSA-N
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Description

1,2,4-Trimethylcyclohex-1-ene is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexene, characterized by the presence of three methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohex-1-ene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the addition of methyl groups to the cyclohexene ring.

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents. For example, the reaction of cyclohexanone with methylmagnesium bromide followed by dehydration can yield the desired compound. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trimethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its saturated form, 1,2,4-trimethylcyclohexane, using hydrogen gas and a metal catalyst such as palladium.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For instance, bromination using bromine can yield 1,2,4-tribromocyclohexane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed:

    Oxidation: 1,2,4-Trimethylcyclohexanol, 1,2,4-Trimethylcyclohexanone

    Reduction: 1,2,4-Trimethylcyclohexane

    Substitution: 1,2,4-Tribromocyclohexane

Scientific Research Applications

1,2,4-Trimethylcyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,4-trimethylcyclohex-1-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form alcohols or ketones. The molecular targets and pathways involved include the activation of specific functional groups within the molecule, leading to the formation of new chemical bonds and the release of by-products .

Comparison with Similar Compounds

  • 1,3,3-Trimethylcyclohex-1-ene
  • 1,1,3-Trimethylcyclohex-1-ene
  • 2,2,4-Trimethylcyclohex-1-ene

Comparison: 1,2,4-Trimethylcyclohex-1-ene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,3,3-trimethylcyclohex-1-ene, it has different steric and electronic effects, leading to variations in reaction outcomes and applications .

Properties

CAS No.

90769-69-0

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

1,2,4-trimethylcyclohexene

InChI

InChI=1S/C9H16/c1-7-4-5-8(2)9(3)6-7/h7H,4-6H2,1-3H3

InChI Key

BNFMZPKOXZHOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1)C)C

Origin of Product

United States

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